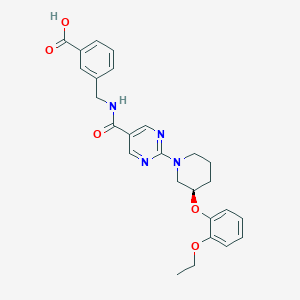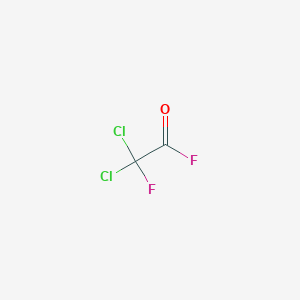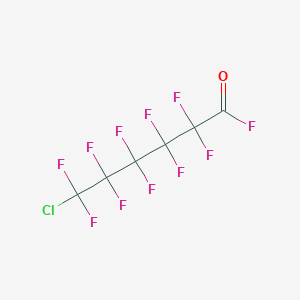
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride is a fluorinated organic compound characterized by its high stability and unique chemical properties. This compound is part of a class of perfluorinated compounds, which are known for their resistance to heat, chemical reactions, and their ability to repel water and oil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride typically involves the fluorination of hexanoyl chloride derivatives. One common method includes the reaction of hexanoyl chloride with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective fluorination of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reactants and the need for precise control over reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various fluorinated alcohols.
Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.
Major Products
Substitution: Fluorinated amides or thiols.
Reduction: Fluorinated alcohols.
Oxidation: Perfluorinated carboxylic acids.
Applications De Recherche Scientifique
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride exerts its effects is primarily through its interaction with biological molecules. The compound’s high electronegativity and stability allow it to form strong interactions with proteins and enzymes, potentially inhibiting their function. This interaction can disrupt normal cellular processes, making it a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl]-1,1,2,2-tetrafluoroethanesulfonic acid
- Potassium 9-Chlorohexadecafluoro-3-Oxanonane-1-Sulfonate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
Uniqueness
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly valuable in applications requiring high-performance materials and precise chemical reactions.
Propriétés
Numéro CAS |
335-52-4 |
|---|---|
Formule moléculaire |
C6ClF11O |
Poids moléculaire |
332.50 g/mol |
Nom IUPAC |
6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride |
InChI |
InChI=1S/C6ClF11O/c7-6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(8)19 |
Clé InChI |
VIFLLSOTNAVBFJ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
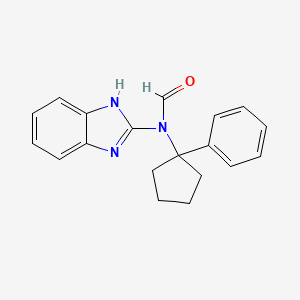
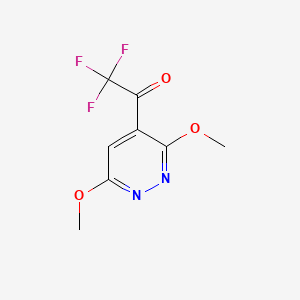
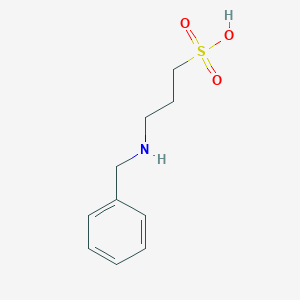

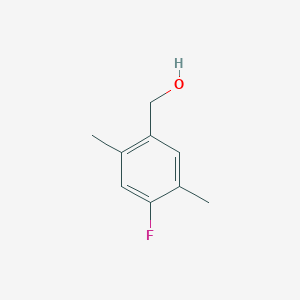
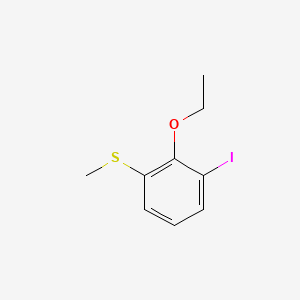

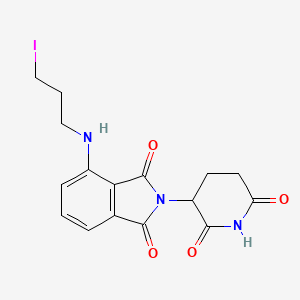
![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)
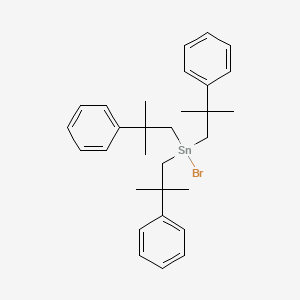
![[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B14760055.png)
